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In the landscape of targeted therapies for cholangiocarcinoma (CCA), particularly for patients

harboring fibroblast growth factor receptor (FGFR) alterations, fexagratinib (AZD4547) and

infigratinib (BGJ398) have emerged as potent inhibitors. This guide provides a comparative

analysis of their performance in preclinical models, offering researchers, scientists, and drug

development professionals a detailed overview of their biochemical potency and cellular activity

based on available experimental data.

Mechanism of Action: Targeting the FGFR Signaling
Pathway
Both fexagratinib and infigratinib are orally bioavailable, ATP-competitive tyrosine kinase

inhibitors that selectively target FGFRs.[1] Alterations in the FGFR signaling pathway, such as

gene fusions, amplifications, or mutations, can lead to uncontrolled cell proliferation and

survival, driving the growth of cholangiocarcinoma.[1] By binding to the ATP-binding pocket of

FGFRs, both drugs effectively block downstream signaling cascades, including the RAS-MAPK

and PI3K-AKT pathways, thereby inhibiting tumor growth.
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Caption: FGFR signaling pathway and inhibitor action.
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Biochemical Potency: A Comparison of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Cell-

free biochemical assays demonstrate that both fexagratinib and infigratinib are highly potent

inhibitors of the primary FGFR isoforms implicated in cholangiocarcinoma (FGFR1, 2, and 3).

Target
Fexagratinib (AZD4547)
IC50 (nM)

Infigratinib (BGJ398) IC50
(nM)

FGFR1 0.2[2] 1.1[1]

FGFR2 2.5[2] 1.0[1]

FGFR3 1.8[2] 2.0[1]

FGFR4 165[2] 61[1]

Data from cell-free kinase

assays.

These data indicate that both compounds exhibit strong and relatively comparable inhibitory

activity against FGFR1, 2, and 3, with fexagratinib showing slightly higher potency for FGFR1

and infigratinib for FGFR2. Both inhibitors are significantly less potent against FGFR4.

Preclinical Efficacy in Cancer Models
While direct head-to-head studies in cholangiocarcinoma models are limited, available data

from various cancer models provide insights into their potential therapeutic efficacy.

Fexagratinib (AZD4547)
Fexagratinib has demonstrated potent anti-proliferative activity in various cancer cell lines with

deregulated FGFR signaling.[3] In vivo studies have shown its efficacy in xenograft models of

other cancers, such as a 65% tumor growth inhibition in an FGFR1-fusion KG1a xenograft

model with oral administration of 12.5 mg/kg once daily.[3]
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Cell Line Cancer Type IC50 (nM)

KG1a Leukemia 18-281[3]

Sum52-PE Breast Cancer 18-281[3]

KMS11 Myeloma 18-281[3]

Data from in vitro cell

proliferation assays.

Infigratinib (BGJ398)
Infigratinib has shown significant anti-tumor activity in preclinical models of

cholangiocarcinoma. In a patient-derived xenograft (PDX) model of intrahepatic

cholangiocarcinoma (iCCA) harboring an FGFR2-CCDC6 fusion, infigratinib demonstrated

superior potency in inhibiting tumor growth compared to other FGFR inhibitors like ponatinib

and dovitinib.[4][5] Furthermore, infigratinib has undergone extensive clinical evaluation in

cholangiocarcinoma patients with FGFR2 fusions, showing meaningful clinical activity.[6][7]

Experimental Protocols
In Vitro Cell Viability Assay
A common method to determine the IC50 values in cancer cell lines is the MTS or MTT assay.
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Caption: Workflow for in vitro cell viability assay.

Protocol:

Cell Seeding: Cholangiocarcinoma cells are seeded in 96-well plates at a predetermined

density and allowed to adhere overnight.[8]

Compound Treatment: Cells are treated with a range of concentrations of fexagratinib or

infigratinib for 72 hours.[3]

Viability Assessment: After the incubation period, a reagent such as MTS or MTT is added to

each well.[8][9]
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Data Analysis: The absorbance is measured using a plate reader, and the results are used to

calculate the IC50 value, which represents the concentration of the drug that inhibits cell

growth by 50%.[8]

In Vivo Xenograft Model
Patient-derived xenograft (PDX) models are a valuable tool for evaluating the in vivo efficacy of

anti-cancer agents.

Protocol:

Model Establishment: Freshly resected human cholangiocarcinoma tissue is implanted

subcutaneously into immunocompromised mice.[4]

Tumor Growth: Once tumors reach a specified volume, the mice are randomized into

treatment and control groups.[4]

Drug Administration: Fexagratinib or infigratinib is administered orally at specified doses

and schedules.[3][10]

Efficacy Evaluation: Tumor volume and body weight are measured regularly to assess the

anti-tumor efficacy and toxicity of the treatment.[10]

Conclusion
Both fexagratinib and infigratinib are potent FGFR inhibitors with demonstrated preclinical

activity. While infigratinib has a more established profile in cholangiocarcinoma-specific models

and has progressed further in clinical development for this indication, the high biochemical

potency of fexagratinib suggests its potential as a therapeutic agent for FGFR-driven

cholangiocarcinoma. The lack of direct comparative studies underscores the need for future

research to delineate the relative efficacy and potential differential applications of these two

inhibitors in the treatment of cholangiocarcinoma. It is also noteworthy that the FDA approval

for infigratinib for metastatic cholangiocarcinoma was withdrawn in May 2024 due to difficulties

in recruiting for confirmatory trials.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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